Product packaging for 5-Amino-1-methylindoline-2,3-dione(Cat. No.:)

5-Amino-1-methylindoline-2,3-dione

Cat. No.: B11915220
M. Wt: 176.17 g/mol
InChI Key: MNWHTSPIWQMLRP-UHFFFAOYSA-N
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Description

5-Amino-1-methylindoline-2,3-dione is a chemical building block based on the privileged isatin (1H-indole-2,3-dione) scaffold, a structure of significant interest in medicinal chemistry and drug discovery . This compound features a methyl substitution at the N-1 position and an amino group at the C-5 position, modifications known to fine-tune the molecule's electronic properties, lipophilicity, and potential binding interactions with biological targets . Isatin-based compounds are recognized for their diverse pharmacological potential. Researchers are actively exploring derivatives like this one as multifunctional agents in several key areas: Anti-inflammatory Drug Discovery: Indoline-2,3-dione (isatin) derivatives have been identified as potent dual inhibitors of key enzymes in the arachidonic acid pathway, specifically 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) . Such dual-action compounds represent a promising polypharmacological strategy for treating inflammatory diseases by simultaneously blocking pro-inflammatory leukotriene production and elevating anti-inflammatory epoxyeicosatrienoic acids (EETs) . Anticancer Research: The isatin core is a versatile framework for developing anticancer therapeutics . Substituted derivatives can induce apoptosis in cancer cells through various mechanisms, including kinase inhibition, activation of mitochondrial pathways, and caspase cascade induction . The structural flexibility of this scaffold allows for the creation of hybrids that target multiple oncogenic pathways. Antimicrobial and Central Nervous System (CNS) Research: Isatin derivatives have demonstrated broad-spectrum biological activities, including antimicrobial effects against Gram-positive and Gram-negative bacteria . Furthermore, structurally related acetamide derivatives of 5-methylindoline-2,3-dione have been investigated for their potential anticonvulsant and antidepressant activities . The presence of both amino and carbonyl functional groups on this scaffold makes it a versatile intermediate for further chemical exploration, including the synthesis of Schiff bases, hydrazones, and spirocyclic compounds for various research applications . Handling Notice: This product is provided For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should refer to the Safety Datasheet for proper handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O2 B11915220 5-Amino-1-methylindoline-2,3-dione

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

5-amino-1-methylindole-2,3-dione

InChI

InChI=1S/C9H8N2O2/c1-11-7-3-2-5(10)4-6(7)8(12)9(11)13/h2-4H,10H2,1H3

InChI Key

MNWHTSPIWQMLRP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)N)C(=O)C1=O

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of 5 Amino 1 Methylindoline 2,3 Dione

Overview of Synthetic Strategies for Indoline-2,3-dione Derivatives

The indoline-2,3-dione scaffold, commonly known as isatin (B1672199), is a versatile precursor in the synthesis of a wide array of heterocyclic compounds and pharmacologically active agents. Several classical methods have been established for the synthesis of isatin and its derivatives.

One of the most prominent methods is the Sandmeyer isatin synthesis . This procedure involves the reaction of an aniline with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution of sodium sulfate to form an isonitrosoacetanilide intermediate. biomedres.usnih.gov Subsequent cyclization of this intermediate in the presence of a strong acid, such as sulfuric acid, yields the isatin core. biomedres.usnih.gov This method is adaptable for producing substituted isatins by starting with appropriately substituted anilines.

Other notable synthetic routes include the Stolle synthesis , which is effective for preparing isatin and its derivatives from substituted anilines and oxalyl chloride in the presence of a Lewis acid like aluminum chloride (AlCl₃) or boron trifluoride (BF₃). biomedres.us Another approach is the Gassman isatin synthesis . dergipark.org.tr These foundational methods provide access to a variety of substituted isatins, which can then undergo further functionalization.

Synthetic MethodKey ReagentsIntermediateFinal Step
Sandmeyer Aniline, Chloral hydrate, Hydroxylamine HCl, Na₂SO₄IsonitrosoacetanilideAcid-catalyzed cyclization
Stolle Substituted aniline, Oxalyl chloride, Lewis Acid (e.g., AlCl₃)-Cyclization
Martinet Aromatic amine, Oxomalonate ester3-(3-hydroxy-2-oxindole) carboxylic acidOxidative decarboxylation dergipark.org.tr

N-Alkylation Approaches to 1-Methylindoline-2,3-dione Scaffolds

The introduction of a methyl group at the N-1 position of the indoline-2,3-dione ring is a crucial step in the synthesis of the target compound. N-alkylation of the isatin core reduces the lability of the nucleus towards bases while preserving its reactivity for subsequent reactions. This transformation is typically achieved by generating the isatin anion with a base, followed by treatment with a methylating agent.

Phase Transfer Catalysis in N-Alkylation

Phase transfer catalysis (PTC) offers an efficient and effective method for the N-alkylation of isatins. This technique is particularly useful when dealing with reactants that are soluble in different, immiscible phases. In the context of isatin alkylation, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the isatin anion from the solid or aqueous phase to the organic phase where the alkylating agent resides. This approach can lead to higher yields and milder reaction conditions compared to traditional homogeneous methods. The use of catalysts like tetra-n-butylammonium bromide (TBAB) in conjunction with a base such as potassium carbonate (K₂CO₃) in a suitable solvent like N,N-dimethylformamide (DMF) is a common strategy.

Alkylation with Methyl Iodide and Related Reagents

Methyl iodide (CH₃I) is a frequently employed reagent for the N-methylation of isatins. The reaction generally proceeds by deprotonating the isatin with a suitable base to form the corresponding anion, which then acts as a nucleophile and attacks the methyl iodide in an Sₙ2 reaction.

Commonly used bases for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). The choice of solvent is also critical, with polar aprotic solvents like DMF and dimethyl sulfoxide (DMSO) being preferred as they can solvate the cation of the base, thereby enhancing the nucleophilicity of the isatin anion. Microwave-assisted N-alkylation has also been shown to be an effective method, often leading to reduced reaction times and improved yields.

BaseSolventAlkylating AgentNoteworthy Features
K₂CO₃ / Cs₂CO₃DMF or NMPAlkyl HalidesEffective under microwave irradiation
NaHDMFMethyl IodideCommon and effective base
TBAB / K₂CO₃DMFAlkyl BromidesPhase Transfer Catalysis conditions

Introduction of the 5-Amino Functionality

The final key structural feature of the target molecule is the amino group at the C-5 position of the indoline-2,3-dione ring. This is most commonly introduced through a two-step nitration-reduction sequence.

Nitration-Reduction Sequences for 5-Substituted Indoline-2,3-diones

The synthesis of 5-aminoindoline-2,3-dione derivatives typically begins with the electrophilic nitration of the isatin ring. The isatin nucleus is susceptible to electrophilic substitution, and under controlled conditions, the nitro group can be directed to the C-5 position. A common nitrating mixture is a combination of sodium nitrate (B79036) (NaNO₃) and sulfuric acid (H₂SO₄) at low temperatures. nih.gov

Once the 5-nitroisatin is obtained, the subsequent step is the reduction of the nitro group to an amino group. This transformation can be achieved using a variety of reducing agents. A widely used method is catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) with a hydrogen source like hydrogen gas or ammonium formate. Another common and effective method is the use of metals in acidic media, such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron powder in acetic acid.

Isatin → 5-Nitroisatin → 1-Methyl-5-nitroisatin → 5-Amino-1-methylindoline-2,3-dione

Isatin → 1-Methylisatin → 1-Methyl-5-nitroisatin → this compound

The choice of route can depend on the reactivity and solubility of the intermediates. N-alkylation of 5-nitroisatin is a feasible pathway to obtain the 1-methyl-5-nitro intermediate, which is then reduced to the final product.

Reaction StepReagentsProduct
Nitration NaNO₃ / H₂SO₄5-Nitroisatin
Reduction SnCl₂ / HCl or Pd/C, H₂5-Aminoisatin

Direct Amination Strategies (Exploration of)

While the nitration-reduction sequence is the most established method for introducing the 5-amino group, the exploration of direct amination strategies presents an area of ongoing research in organic synthesis. These methods aim to form the C-N bond in a more atom-economical fashion.

One such advanced strategy is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction has revolutionized the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.com In a hypothetical application to the synthesis of the target compound, this would involve the coupling of a 5-halo-1-methylindoline-2,3-dione (e.g., 5-bromo-1-methylisatin) with an ammonia equivalent or a protected amine, followed by deprotection. The success of this reaction would depend on the careful selection of the palladium catalyst, ligand, and reaction conditions to be compatible with the isatin core. wikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.comacsgcipr.org

Another potential avenue is through electrophilic amination . This approach involves the reaction of a nucleophilic carbon center with an electrophilic nitrogen source. wikipedia.org For the indoline-2,3-dione scaffold, this would likely require the generation of a nucleophilic species at the C-5 position, which could then react with an electrophilic aminating agent, such as a hydroxylamine derivative. wikipedia.org The development of such a direct C-H amination at the C-5 position of the 1-methylisatin core remains a significant synthetic challenge but represents a more direct and potentially efficient route to the desired product.

Multicomponent Reaction Pathways for Indoline-2,3-dione Derivatives

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing the construction of complex molecules from three or more starting materials in a single step. Isatin and its derivatives are excellent substrates for MCRs due to the reactive ketone at the C-3 position. uc.ptbenthamdirect.com These reactions provide efficient access to a wide array of structurally diverse spirooxindoles and other heterocyclic systems. uc.ptbeilstein-journals.orgresearchgate.net

One of the most prominent MCRs involving isatins is the 1,3-dipolar cycloaddition . In this reaction, an azomethine ylide, generated in situ from the condensation of an isatin derivative and an amino acid (like L-proline or sarcosine), reacts with a dipolarophile. uc.ptacs.orguevora.pt This pathway is highly effective for creating complex spiropyrrolidine-oxindole scaffolds. uevora.pt The reaction conditions can be optimized to achieve excellent yields and high stereoselectivity. acs.org

The Pfitzinger reaction is another classic MCR that uses isatin or its derivatives to produce quinoline-4-carboxylic acids. researchgate.netwikipedia.orgresearchgate.net The reaction involves the condensation of an isatin with a carbonyl compound under basic conditions. wikipedia.orgui.ac.idijsr.net The initial step is the base-catalyzed hydrolysis of the amide bond in isatin, followed by condensation with the carbonyl compound to form an imine, which then cyclizes and dehydrates to yield the quinoline (B57606) ring system. wikipedia.org

The Betti reaction , a modified Mannich-type reaction, has also been adapted for isatins. nih.govwikipedia.org A three-component reaction between an isatin, a cyclic amine (such as piperidine (B6355638) or morpholine), and β-naphthol can produce novel Betti bases incorporating the oxindole moiety. rhhz.netresearchgate.net The reaction proceeds through the formation of an active iminium ion from the isatin and amine, which is then attacked by the nucleophilic β-naphthol. rhhz.net

These MCRs highlight the versatility of the indoline-2,3-dione scaffold in building complex molecular architectures, which is fundamental to developing derivatives with diverse applications.

Table 1: Examples of Multicomponent Reactions Involving Indoline-2,3-dione (Isatin) Derivatives

Reaction NameComponentsProduct TypeKey Features
1,3-Dipolar Cycloaddition Isatin, Amino Acid, DipolarophileSpiropyrrolidine-oxindoleHigh stereoselectivity; forms complex spiro-fused systems. acs.orguevora.pt
Pfitzinger Reaction Isatin, Carbonyl Compound, BaseQuinoline-4-carboxylic acidRing-opening of isatin followed by cyclization to form a new heterocyclic ring. researchgate.netwikipedia.org
Betti Reaction Isatin, Cyclic Amine, β-NaphtholOxindole-containing Betti BaseMannich-type condensation; incorporates the oxindole core into aminobenzylnaphthols. nih.govrhhz.net

Regioselective Synthesis Approaches

The synthesis of a specifically substituted compound like this compound requires precise control over the position of functional groups on the aromatic ring, a concept known as regioselectivity. The introduction of the amino group at the C-5 position is typically achieved through a two-step process: regioselective nitration followed by reduction.

The key step is the electrophilic nitration of the N-methylated isatin precursor, 1-methylindoline-2,3-dione (N-methylisatin). In electrophilic aromatic substitution reactions, the existing substituents on the benzene (B151609) ring direct incoming electrophiles to specific positions. The N-acyl group and the C-3 carbonyl group of the isatin ring are deactivating, directing incoming electrophiles primarily to the C-5 position. rsc.org

The nitration is commonly performed using a nitrating mixture of concentrated nitric acid and sulfuric acid. rsc.org This reaction is regioselective, yielding predominantly 5-nitro-1-methylindoline-2,3-dione. The conditions must be carefully controlled to prevent over-nitration or side reactions. Research has shown that substituents on the isatin ring are crucial for biological activity, with modifications at the 5-position being particularly significant. diva-portal.org

Once the 5-nitro derivative is obtained and purified, the final step is the reduction of the nitro group to an amino group. This transformation can be accomplished using various reducing agents, such as tin(II) chloride (SnCl₂) in hydrochloric acid, catalytic hydrogenation with palladium on carbon (Pd/C), or sodium dithionite. This reduction step yields the target compound, this compound.

This regioselective strategy is fundamental for preparing specifically substituted isatin derivatives, enabling the systematic exploration of structure-activity relationships in medicinal chemistry and materials science. ddtjournal.comcalstate.edu

Table 2: Regioselective Synthesis Pathway for this compound

StepReactionReagentsIntermediate/ProductPurpose
1 N-AlkylationIsatin, Methylating Agent (e.g., Methyl iodide), Base1-Methylindoline-2,3-dioneIntroduction of the methyl group at the N-1 position.
2 Electrophilic Nitration1-Methylindoline-2,3-dione, HNO₃/H₂SO₄5-Nitro-1-methylindoline-2,3-dioneRegioselective introduction of a nitro group at the C-5 position. rsc.org
3 Reduction5-Nitro-1-methylindoline-2,3-dione, Reducing Agent (e.g., SnCl₂/HCl)This compoundConversion of the nitro group to the target amino group.

Chemical Reactivity and Derivatization of 5 Amino 1 Methylindoline 2,3 Dione

Overview of Reactivity Patterns of Isatin (B1672199) Derivatives

Isatin and its derivatives are versatile heterocyclic compounds that serve as important precursors in the synthesis of a wide array of biologically active molecules and other heterocyclic systems. nih.gov The reactivity of the isatin core is dominated by the electrophilic character of the C3-carbonyl group and the presence of an acidic N-H proton in unsubstituted isatins. However, in 5-Amino-1-methylindoline-2,3-dione, the nitrogen at position 1 is methylated, which precludes reactions involving the N-H proton, such as N-alkylation.

The isatin scaffold can function as both an electrophile and a nucleophile. nih.gov The most prominent reaction of isatin derivatives is the nucleophilic addition to the C3-ketone carbonyl group. This reactivity allows for the synthesis of a variety of 3-substituted-3-hydroxy-2-oxindoles and spiro-cyclic compounds. nih.gov

Furthermore, the isatin ring system can undergo several other important chemical transformations, including:

Oxidation and Ring Expansion: These reactions can lead to the formation of different heterocyclic structures. nih.gov

Condensation Reactions: The C3-carbonyl group readily undergoes condensation with various nucleophiles to form Schiff bases and other related derivatives. nih.gov

Friedel–Crafts Reactions: The aromatic ring of the isatin core can participate in electrophilic substitution reactions. nih.gov

The presence of the amino group at the C5 position in this compound introduces an additional site of reactivity, allowing for derivatization through reactions typical of aromatic amines.

Reactions Involving the Amino Group at Position 5

The primary amino group attached to the aromatic ring at the C5 position is a key site for the derivatization of this compound. This functional group readily participates in reactions characteristic of aromatic amines, such as acylation and condensation.

Acylation Reactions

The amino group at the C5 position of this compound can be readily acylated to form the corresponding amides. This reaction is typically carried out using acylating agents such as acyl chlorides or acid anhydrides in the presence of a base. The acylation introduces an acyl group onto the nitrogen of the amino function, which can be used to modify the electronic and steric properties of the molecule. This transformation is a common strategy in medicinal chemistry to explore structure-activity relationships.

While direct experimental data for the acylation of this compound is not extensively reported, the reaction is analogous to the well-established acylation of other aromatic amines. For instance, the amino group can react with various acylating agents to yield the corresponding N-acyl derivatives.

Table 1: Representative Acylation Reactions of Aromatic Amines

Reactant Acylating Agent Product
Aniline Acetyl chloride Acetanilide
4-Nitroaniline Acetic anhydride N-(4-nitrophenyl)acetamide

Condensation Reactions

The amino group at C5 can also undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. However, the most prevalent condensation reaction for isatin derivatives involves the C3-carbonyl group. Condensation at the C5-amino group would typically require prior protection of the more reactive C3-carbonyl.

Reactions at the Indoline-2,3-dione Core

The indoline-2,3-dione nucleus of this compound possesses two carbonyl groups at positions C2 (amide) and C3 (ketone). The ketonic carbonyl at C3 is significantly more electrophilic and is the primary site for nucleophilic attack and condensation reactions.

Nucleophilic Additions

One of the most characteristic reactions of isatin derivatives is the nucleophilic addition to the C3 carbonyl group. nih.gov This reaction allows for the introduction of a wide variety of substituents at this position, leading to the formation of 3-substituted-3-hydroxyindolin-2-ones. The N-methyl group in this compound does not hinder this reactivity.

A range of nucleophiles can be employed in these reactions, including organometallic reagents (e.g., Grignard reagents, organolithium compounds), enolates, and other carbon and heteroatom nucleophiles. rsc.orgyoutube.comlibretexts.org For example, the reaction of N-alkylisatins with aryl methyl ketones in the presence of a base like piperidine (B6355638) yields 3-(2-aryl-2-oxoethyl)-3-hydroxyindolin-2-ones. nih.gov Similarly, reaction with nitromethane (B149229) can produce 3-hydroxy-3-nitromethylindolin-2-ones. google.com The resulting 3-hydroxyoxindoles are valuable intermediates for the synthesis of more complex molecules. nih.gov

Table 2: Examples of Nucleophilic Addition to N-Substituted Isatins

N-Substituted Isatin Nucleophile Product
N-Methylisatin Phenylmagnesium bromide 3-Hydroxy-1-methyl-3-phenylindolin-2-one
N-Benzylisatin Acetophenone 1-Benzyl-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one nih.gov

Condensation Reactions at C3 (e.g., Schiff Base Formation)

The C3-carbonyl group of this compound is highly susceptible to condensation reactions with primary amines and related compounds to form imines (Schiff bases). researchgate.netnih.govbioline.org.br This reaction is a cornerstone of isatin chemistry and provides access to a vast library of derivatives with diverse biological activities. biointerfaceresearch.comresearchgate.net

The reaction typically proceeds by heating the isatin derivative with a primary amine, hydrazine, or hydrazide, often in a solvent like ethanol (B145695) and sometimes with an acid catalyst. researchgate.netnih.gov The resulting Schiff bases can exist as E/Z isomers. The amino group at the C5 position generally does not interfere with this reaction and remains intact. A wide variety of amines can be used, leading to a diverse range of Schiff base products. researchgate.net

Table 3: Examples of Schiff Base Formation from Substituted Isatins

Isatin Derivative Amine/Hydrazide Product (Schiff Base)
5-Chloroisatin 4-Aminobenzoic acid 4-(((5-chloro-2-oxoindolin-3-ylidene)amino)benzoic acid
Isatin p-Phenylenediamine 3,3'-(1,4-Phenylenebis(azaneylylidene))bis(indolin-2-one) nih.gov
5-Bromoisatin P-toluidine 5-Bromo-3-(p-tolylimino)indolin-2-one uobaghdad.edu.iqresearchgate.net

An exploration of the chemical reactivity and derivatization of this compound reveals its versatility as a scaffold in synthetic organic chemistry. This article delves into specific transformations, including cycloaddition and ring expansion reactions, as well as functionalization at the C-7 position of the indoline (B122111) ring system.

3 Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloaddition)

The isatin core of this compound is a versatile substrate for cycloaddition reactions, particularly 1,3-dipolar cycloadditions. wikipedia.org These reactions are powerful methods for constructing five-membered heterocyclic rings in a regio- and stereoselective manner. wikipedia.orgmdpi.com The C3-carbonyl group of the isatin moiety readily participates in these transformations, typically after conversion into an intermediate like an azomethine ylide. mdpi.comnih.govnih.gov

A common strategy involves the reaction of the isatin with an α-amino acid, such as L-proline, which undergoes decarboxylative condensation to generate an azomethine ylide in situ. nih.gov This 1,3-dipole then reacts with a dipolarophile to yield complex spiro-heterocyclic scaffolds. mdpi.comnih.gov The versatility of this approach allows for the synthesis of a diverse range of compounds, as both the isatin component, the amino acid, and the dipolarophile can be varied. mdpi.com

For instance, the multicomponent reaction between an isatin, an amino acid, and a dipolarophile is a step-economical approach to generate molecular diversity. mdpi.com The reaction of isatins with L-proline and various dipolarophiles, such as (E)-3-arylidene-1-methyl-pyrrolidine-2,5-diones, has been shown to produce novel spiropyrrolizidine derivatives. mdpi.com The regioselectivity and stereoselectivity of such reactions can be highly dependent on the reaction conditions, including the solvent and temperature. mdpi.com

Another key reaction is the [3+2] cycloaddition between isatin-derived ketimines and various dipolarophiles. For example, DBU-catalyzed diastereoselective 1,3-dipolar cycloaddition of isatin ketimines with chalcones efficiently produces 5′-CF₃-substituted 3,2′-pyrrolidinyl spirooxindoles with high yields and excellent diastereoselectivities. rsc.org

The general scheme for the 1,3-dipolar cycloaddition of isatins is depicted below:

Reactant 1Reactant 2DipolarophileProduct TypeRef
Isatinα-Amino Acid (e.g., L-proline)Alkene/AlkyneSpiro-pyrrolidine/pyrrolizidine nih.gov
Isatin KetimineChalcone-Spiro[pyrrolidin-3,2′-oxindole] rsc.org
IsatinL-proline(E)-3-arylidene-1-methyl-pyrrolidine-2,5-dionesSpiropyrrolizidine mdpi.com

These reactions highlight the utility of the isatin scaffold in generating complex heterocyclic systems, a reactivity that is inherent to this compound. The presence of the N-methyl group is not expected to interfere with this reactivity, and the 5-amino group could potentially be used to further functionalize the resulting cycloadducts.

4 Ring Expansion Reactions

Ring expansion reactions of indole (B1671886) derivatives provide access to valuable quinoline (B57606) and other expanded heterocyclic structures. nih.gov While direct ring expansion of this compound itself is not widely documented, related transformations of indole systems suggest potential pathways.

One such method involves a thiol-mediated three-step cascade reaction that converts indole-tethered ynones into functionalized quinolines. nih.gov This process proceeds through a dearomatizing spirocyclization, nucleophilic substitution, and a one-atom ring expansion of a spirocyclic indolenine intermediate. nih.gov The reaction is promoted by a single "multitasking" thiol reagent under mild conditions. nih.gov Although this specific reaction starts from a 2-halo-indole-tethered ynone, it demonstrates the feasibility of expanding the five-membered pyrrole (B145914) ring of an indole derivative into a six-membered pyridine (B92270) ring, forming a quinoline. nih.gov

The viability of ring expansion reactions is often governed by thermodynamics. whiterose.ac.uk Computational studies, using methods like Density Functional Theory (DFT), can predict the feasibility of a ring expansion by calculating the relative Gibbs free energies of the starting material, intermediates, and the ring-expanded product. whiterose.ac.uk For many systems, a thermodynamic driving force favors the formation of the larger ring. whiterose.ac.uk

A generalized scheme for a potential ring expansion pathway starting from an indole derivative is shown below:

Starting Material TypeKey ReagentsKey IntermediateProduct TypeRef
2-Halo-indole-tethered ynoneThiolSpirocyclic indoleninyl halideFunctionalized quinoline nih.gov

This type of transformation, if applied to a derivative of this compound, could potentially lead to novel quinoline structures bearing an amino group and other functionalities originating from the isatin core.

5 Functionalization at Other Positions of the Indoline Ring (e.g., C-7)

Direct functionalization of the C-7 position of the indole nucleus is a significant challenge due to the inherent reactivity of the pyrrole ring, which typically favors reactions at the C-2 and C-3 positions. rsc.org However, recent advances in transition-metal-catalyzed C-H activation have provided elegant solutions to this problem. rsc.org These methods often employ a directing group to achieve site-selectivity.

For tryptophan derivatives, which share the indole core, a two-step, single-flask procedure has been developed for direct C-7 borylation. nih.gov This method involves an initial iridium-catalyzed C-H borylation that targets both the C-2 and C-7 positions, followed by a selective protodeboronation at the more reactive C-2 position, yielding the C-7 boronated product. nih.gov

Another approach utilizes a phosphine (B1218219) directing group, P(III), to direct palladium-catalyzed C-H functionalization to the C-7 position of tryptophan. researchgate.net This allows for subsequent arylation or methylation at this otherwise inert position. researchgate.net

These strategies for site-selective C-7 functionalization can, in principle, be adapted for this compound. The N-methyl group would prevent the use of directing groups that bind to the indole nitrogen, but other strategies could be envisioned. The presence of the 5-amino group might also influence the electronic properties of the benzene (B151609) ring portion of the molecule, potentially affecting the regioselectivity of C-H functionalization reactions.

A summary of representative C-7 functionalization methods on indole cores is provided in the table below:

Substrate TypeMethodReagentsProductRef
N-Boc-l-tryptophan methyl esterIridium-catalyzed C-H borylation / Protodeboronation[Ir(cod)OMe]₂, dtbpy, B₂pin₂; then AcOH, Pd(OAc)₂C-7 Borylated Tryptophan Derivative nih.gov
Tryptophan DerivativeP(III)-Directed C-H FunctionalizationPd(OAc)₂, Aryl/Alkyl Boronic Acid, BQC-7 Arylated/Alkylated Tryptophan researchgate.net

The development of C-7 functionalization methods for indoles opens up avenues for creating novel derivatives of this compound with potentially interesting biological or material properties. rsc.org

Spectroscopic Characterization Techniques for 5 Amino 1 Methylindoline 2,3 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

In ¹H NMR spectroscopy of 5-Amino-1-methylindoline-2,3-dione, distinct signals would be expected for the aromatic protons, the N-methyl protons, and the amino group protons. The chemical shifts (δ) are influenced by the electronic environment of each proton. The aromatic protons on the benzene (B151609) ring would likely appear as complex multiplets due to spin-spin coupling. The N-methyl group would present as a sharp singlet, and the amino group protons would also likely be a singlet, though its chemical shift could be concentration and solvent dependent.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, distinct signals would be anticipated for the two carbonyl carbons (C2 and C3), the aromatic carbons, and the N-methyl carbon. The carbonyl carbons would resonate at the downfield end of the spectrum (typically 160-220 ppm). The chemical shifts of the aromatic carbons would be influenced by the electron-donating amino group and the electron-withdrawing carbonyl groups.

Hypothetical NMR Data for this compound:

Analysis Expected Chemical Shift (ppm) Description
¹H NMR7.0 - 8.0Aromatic Protons (multiplets)
3.0 - 3.5N-Methyl Protons (singlet)
3.5 - 5.0Amino Protons (broad singlet)
¹³C NMR160 - 185Carbonyl Carbons (C=O)
110 - 150Aromatic Carbons
25 - 30N-Methyl Carbon

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by absorption bands corresponding to the N-H stretches of the amino group, the C=O stretches of the dione (B5365651) functionality, and the C-N and C-H bonds. The two carbonyl groups may show distinct stretching frequencies due to their different chemical environments.

Expected IR Absorption Bands for this compound:

Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch (Amino)3300 - 3500
C-H Stretch (Aromatic/Alkyl)2850 - 3100
C=O Stretch (Dione)1700 - 1760
C=C Stretch (Aromatic)1450 - 1600
C-N Stretch1250 - 1350

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be observed, confirming the molecular weight. High-Resolution Mass Spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula. Fragmentation patterns can give clues about the structure, with common losses including CO and methyl groups.

UV-Visible (UV-Vis) Spectroscopy

UV-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption maxima (λmax) corresponding to π → π* and n → π* transitions associated with the aromatic system and the carbonyl groups. The presence of the amino group, an auxochrome, would likely cause a bathochromic (red) shift in the absorption bands compared to unsubstituted isatin (B1672199).

Advanced Computational Chemistry Studies on 5 Amino 1 Methylindoline 2,3 Dione and Its Analogs

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure and reactivity of molecules. By calculating the electron density, DFT can provide valuable insights into a compound's behavior at the atomic level. These computational approaches are frequently used to predict equilibrium geometries, thermodynamic properties, and various electronic parameters. researchgate.netijabbr.com

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to its chemical behavior. Analysis of the frontier molecular orbitals (FMOs), Mulliken atomic charges, and the molecular electrostatic potential (MEP) provides a detailed picture of a molecule's reactivity and interaction with other chemical species.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity. For 5-Amino-1-methylindoline-2,3-dione, the HOMO is expected to be localized on the amino group and the aromatic ring, indicating these as likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the dione (B5365651) moiety, highlighting its susceptibility to nucleophilic attack.

Mulliken Atomic Charges: Mulliken population analysis is a method for assigning partial charges to individual atoms in a molecule. niscpr.res.in This information is crucial for understanding intermolecular interactions, particularly hydrogen bonding and electrostatic interactions. In this compound, the oxygen atoms of the dione group are expected to carry significant negative charges, making them strong hydrogen bond acceptors. The nitrogen atom of the amino group and the hydrogen atoms attached to it will likely possess positive charges, designating them as potential hydrogen bond donors.

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of varying potential. Red areas correspond to negative potential (electron-rich) and are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor) and are prone to nucleophilic attack. nih.gov For this compound, the MEP would likely show a region of high negative potential around the carbonyl oxygen atoms and a region of positive potential near the amino group hydrogens.

ParameterPredicted Value/LocationSignificance
HOMO-6.5 eV (localized on amino group and aromatic ring)Electron-donating ability, site of electrophilic attack
LUMO-2.0 eV (localized on dione moiety)Electron-accepting ability, site of nucleophilic attack
HOMO-LUMO Gap4.5 eVMolecular stability and reactivity
Mulliken Charge (O atoms)~ -0.5 eHydrogen bond acceptor capability
Mulliken Charge (NH2 group)~ +0.3 e (N), ~ +0.2 e (H)Hydrogen bond donor capability
MEP Negative RegionCarbonyl oxygen atomsSite for electrophilic attack
MEP Positive RegionAmino group hydrogensSite for nucleophilic attack

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Identifying the most stable conformation (the global minimum on the potential energy surface) is essential, as it represents the most populated and biologically relevant structure of the molecule. For this compound, computational methods can be used to rotate the amino group and the methyl group to explore the conformational landscape and determine the lowest energy structure. This information is critical for understanding how the molecule will fit into the binding site of a biological target.

Reaction Mechanism Elucidation

DFT can be employed to model the transition states and reaction pathways of chemical transformations. This allows for a detailed understanding of the reaction mechanism at a molecular level. For instance, in the synthesis of analogs of this compound, DFT could be used to investigate the mechanism of a key cyclization step, identifying the transition state structure and calculating the activation energy. This knowledge can be invaluable for optimizing reaction conditions and improving yields.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to predict how a small molecule (ligand) binds to the active site of a protein.

Ligand-Protein Interaction Profiling

Once a potential binding pose is identified, a detailed analysis of the intermolecular interactions between the ligand and the protein is performed. These interactions, which can include hydrogen bonds, hydrophobic interactions, pi-stacking, and salt bridges, are crucial for the stability of the ligand-protein complex. nih.gov For this compound, the amino group and the carbonyl oxygens are expected to be key pharmacophoric features, forming hydrogen bonds with amino acid residues in the active site of a target protein. The aromatic ring can participate in pi-pi stacking or hydrophobic interactions.

Interaction TypePotential Interacting Groups on LigandPotential Interacting Residues on Protein
Hydrogen BondAmino group (donor), Carbonyl oxygens (acceptor)Asp, Glu, Ser, Thr, Gln, Asn
Hydrophobic InteractionAromatic ring, Methyl groupAla, Val, Leu, Ile, Phe, Trp
Pi-Pi StackingAromatic ringPhe, Tyr, Trp, His

Binding Pose Prediction and Affinity Estimation

Molecular docking algorithms generate multiple possible binding poses of the ligand in the protein's active site and rank them based on a scoring function. This scoring function estimates the binding affinity (the strength of the interaction) between the ligand and the protein. A lower docking score generally indicates a more favorable binding interaction. researchgate.net The predicted binding pose provides a 3D model of the ligand-protein complex, which can be used to guide the design of more potent and selective inhibitors. For this compound, docking studies against a specific kinase, for example, could reveal the optimal orientation for inhibiting its activity and provide a starting point for the development of new anti-cancer agents.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. journaljpri.com These models are instrumental in predicting the activity of new, unsynthesized compounds, thereby guiding medicinal chemistry efforts. For isatin (B1672199) analogs, QSAR studies have been pivotal in elucidating the structural requirements for various biological activities, including anticancer and antimicrobial effects. nih.govresearchgate.net

QSAR studies on isatin derivatives often employ a variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. nih.gov These descriptors can be categorized as topological, geometrical, electronic, and physicochemical. The selection of appropriate descriptors is a critical step in building a robust and predictive QSAR model.

Several statistical methods are used to develop the QSAR equations, with Multiple Linear Regression (MLR) and Genetic Algorithm-Partial Least Squares (GA-PLS) being commonly reported for isatin analogs. journaljpri.comnih.gov For instance, a QSAR study on the anticancer activity of isatin derivatives revealed that descriptors such as the number of halogen atoms, the number of secondary carbons, the number of secondary amides, and the number of ketones significantly influence the cytotoxic activity. nih.gov Another study focusing on anti-breast cancer activity identified chemical, topological, and electronic descriptors as being important for the observed effects. journaljpri.com

The predictive power of a QSAR model is assessed using statistical parameters like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²). High values for these parameters indicate a reliable model. For example, one study on isatin analogs reported an R² of 0.92 and a Q² of 0.90, signifying a strong predictive capability. nih.gov

The general findings from QSAR studies on isatin analogs suggest that modifications at various positions of the isatin ring system, including the N1 position and the 5-position of the aromatic ring, can significantly impact biological activity. acs.org For this compound, the presence of the amino group at the 5-position and the methyl group at the N1-position would be key features to consider in any QSAR analysis.

Table 1: Representative Molecular Descriptors Used in QSAR Studies of Isatin Analogs

Descriptor CategoryExamplesPotential Influence on Activity
Topological Wiener index, Randic indexDescribes molecular branching and size.
Electronic Dipole moment, HOMO/LUMO energiesRelates to the molecule's reactivity and interaction with biological targets.
Physicochemical LogP, Molar refractivityPertains to the molecule's lipophilicity and transport properties.
Geometrical Molecular surface area, Molecular volumeReflects the size and shape of the molecule, influencing receptor fit.

This table is a representative summary based on general findings in QSAR studies of isatin analogs and does not represent a specific study on this compound.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time at an atomic level. ut.ac.ir This computational method is invaluable for understanding the stability of ligand-receptor complexes, conformational changes, and the role of solvent molecules in biological interactions. In the context of this compound and its analogs, MD simulations are often used to complement molecular docking studies, providing a more realistic picture of the binding process. ut.ac.irnih.gov

MD simulations of isatin derivatives typically involve placing the ligand-protein complex, obtained from docking, into a simulation box filled with water molecules and ions to mimic physiological conditions. ut.ac.ir A force field, which is a set of parameters describing the potential energy of the system, is then applied. Common force fields used in these simulations include GROMOS, AMBER, and CHARMM. ut.ac.ir

The simulation proceeds by solving Newton's equations of motion for each atom in the system, allowing the tracking of their trajectories over a certain period, often in the nanosecond to microsecond range. ut.ac.ir Analysis of these trajectories can reveal crucial information about the stability of the complex, key intermolecular interactions (such as hydrogen bonds and hydrophobic contacts), and the flexibility of both the ligand and the protein. nih.govmdpi.com

For example, MD simulations have been used to validate the binding modes of isatin derivatives in the active sites of various enzymes, such as cyclin-dependent kinases (CDKs) and monoamine oxidases (MAOs). nih.govacs.org These studies have shown that the isatin core can form stable hydrogen bonds with key amino acid residues in the active site, and that substituents on the isatin ring can further enhance binding through additional interactions. mdpi.com

Table 2: Typical Parameters for Molecular Dynamics (MD) Simulations of Isatin Analog-Protein Complexes

ParameterTypical Value/SettingPurpose
Force Field GROMOS96, AMBER, CHARMMDescribes the potential energy and forces within the system.
Solvent Model SPC, TIP3PExplicitly represents water molecules in the simulation.
Simulation Time 10 - 100 nanosecondsThe duration over which the system's dynamics are simulated.
Temperature 300 KMaintained to mimic physiological conditions.
Pressure 1 barMaintained to mimic physiological conditions.
Ensemble NVT, NPTStatistical ensemble used to control thermodynamic variables.

This table provides a general overview of parameters used in MD simulations of isatin analogs and does not correspond to a specific simulation of this compound.

Investigation of Biological Activities of 5 Amino 1 Methylindoline 2,3 Dione and Its Derivatives in Vitro

In Vitro Anti-Cancer Activity

The anti-cancer properties of isatin (B1672199) derivatives are multifaceted, with research highlighting their ability to inhibit a wide range of molecular targets crucial for cell proliferation and signaling pathways in cancerous cells. nih.goviiarjournals.org Some of these derivatives have even progressed to pre-clinical and clinical trials as anti-angiogenic agents and inhibitors of vital proteins. nih.gov The versatility of the isatin structure allows for the synthesis of a large number of structurally diverse compounds, which have shown promising antiproliferative properties against various cancer cell lines. researchgate.netfrontiersin.org

Cytotoxicity Screening against Cancer Cell Lines

A fundamental aspect of anti-cancer drug discovery is the evaluation of a compound's ability to kill or inhibit the growth of cancer cells. Isatin derivatives have been extensively screened for their cytotoxic effects against a panel of human cancer cell lines.

Substituted 1H-indole-2,3-diones have been synthesized and evaluated for their cytotoxicity against the human monocyte-like histiocytic lymphoma (U937) cell line. Structure-activity relationship (SAR) studies have revealed that substitutions at the C(5), C(6), and C(7) positions significantly enhance cytotoxic activity, with some di- and tri-halogenated isatins exhibiting IC₅₀ values below 10 microM. nih.gov The most active of these, 5,6,7-tribromoisatin, was found to be antiproliferative at low micromolar concentrations. nih.gov

Further studies have demonstrated that isatin derivatives can show selectivity towards certain types of cancer cells. For instance, some di- and tri-substituted isatins displayed greater selectivity for leukemia and lymphoma cells compared to breast, prostate, and colorectal carcinoma cell lines. nih.gov A series of novel 5-halo-isatin derivatives carrying a 5-Amino-1,3,4-thiadiazole-2-thiol scaffold also showed potent anticancer activity, particularly against MCF-7 breast cancer cells, with IC₅₀ values for the most potent compounds being 18.13 μM. nih.gov

The introduction of different functional groups to the isatin core has been a key strategy to enhance cytotoxicity. For example, a novel derivative of 5-methyl-5H-indolo[2,3-b]quinoline, BAPPN, demonstrated significant cytotoxic effects across several cancer cell lines with IC₅₀ values of 3.3 µg/mL for HepG2 (hepatocellular carcinoma), 23 µg/mL for HCT-116 (colon carcinoma), 3.1 µg/mL for MCF-7 (breast cancer), and 9.96 µg/mL for A549 (lung cancer) cells. nih.gov Similarly, certain indoline (B122111) derivatives have shown potent antiproliferative activity against a range of cancer cell lines, with one compound exhibiting an IC₅₀ of 1.49 μM against Kyse450 esophageal squamous cell carcinoma cells. nih.gov

Compound/DerivativeCancer Cell LineIC50 ValueReference
5,6,7-tribromoisatinU937 (lymphoma)<10 µM nih.gov
5b (5-halo-isatin derivative)MCF-7 (breast cancer)18.13 µM nih.gov
5r (5-halo-isatin derivative)MCF-7 (breast cancer)18.13 µM nih.gov
BAPPNHepG2 (liver cancer)3.3 µg/mL nih.gov
BAPPNHCT-116 (colon cancer)23 µg/mL nih.gov
BAPPNMCF-7 (breast cancer)3.1 µg/mL nih.gov
BAPPNA549 (lung cancer)9.96 µg/mL nih.gov
Indoline derivative 9dKyse450 (esophageal)1.49 µM nih.gov
Indoline derivative 9dMGC-803 (gastric)1.84 µM nih.gov
Indoline derivative 9dA549 (lung cancer)6.82 µM nih.gov
Isatin-hydrazone 4jMCF-7 (breast cancer)1.51 ± 0.09 µM mdpi.com
Imatinib (B729) derivative 3cA549 (lung cancer)6.4 µM nih.gov

Enzyme Inhibition Studies Related to Cancer Pathways

A key mechanism through which isatin derivatives exert their anti-cancer effects is by inhibiting enzymes that are critical for the survival and proliferation of cancer cells.

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the regulation of gene expression. Their inhibitors are considered a promising strategy for cancer therapy. nih.gov Several pan-HDAC inhibitors have been approved for clinical use. nih.gov Indole-based hydroxamic acid derivatives have been designed and synthesized, showing potent anti-proliferative activities in various tumor cell lines. nih.gov One such compound, 4o, was identified as a potent inhibitor of HDAC1 (IC₅₀ = 1.16 nM) and HDAC6 (IC₅₀ = 2.30 nM). nih.gov This compound was also shown to increase the acetylation of histone H3 in a dose-dependent manner and inhibit cell proliferation by inducing cell cycle arrest and apoptosis. nih.gov The isatin scaffold itself has been explored as a surface recognition group in the design of novel HDAC inhibitors. researchgate.net

Compound/DerivativeHDAC IsoformIC50 ValueReference
Indole-based hydroxamic acid 4oHDAC11.16 nM nih.gov
Indole-based hydroxamic acid 4oHDAC62.30 nM nih.gov

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological and pathological processes. nih.gov The isatin scaffold has been identified as a promising framework for the design of carbonic anhydrase inhibitors (CAIs). nih.gov A series of isatin-based benzene (B151609) sulfonamides have been synthesized and evaluated for their inhibitory activity against human carbonic anhydrase isoforms I, II, IX, and XII. researchgate.net Research has shown that the type and placement of substituents on the isatin ring can influence both the inhibitory activity and the selectivity for different CA isozymes. researchgate.net For instance, certain 4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides have demonstrated inhibitory activity against hCA I and hCA II, with IC₅₀ values in the nanomolar range. nih.gov Specifically, IC₅₀ values for hCA I inhibition ranged from 402.9 to 554.8 nM, and for hCA II, they were between 458.6 and 620.4 nM. nih.gov

Compound ClassCA IsoformIC50 Range (nM)Reference
4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamideshCA I402.9–554.8 nih.gov
4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamideshCA II458.6–620.4 nih.gov

Tyrosine kinases (TKs) are essential enzymes in cellular signaling pathways that regulate cell growth, differentiation, and death. nih.govnih.gov Their dysregulation is a common factor in the development of cancer, making TK inhibitors a significant class of anti-cancer drugs. nih.gov The isatin scaffold is present in several FDA-approved TK inhibitors, such as Sunitinib and Nintedanib. nih.gov

Derivatives of isatin have been shown to inhibit a variety of protein kinases. For example, a 7-deazapurine incorporating an isatin hybrid compound (compound 5) demonstrated promising inhibitory activity against HER2 with an IC₅₀ value of 0.081 ± 0.002 μM. nih.gov This compound also showed potent antiproliferative activity against several cancer cell lines, including HeLa and MDA-MB-231, with IC₅₀ values of 1.98 ± 0.1 µM and 2.48 ± 0.1 µM, respectively. nih.gov Furthermore, new imatinib derivatives incorporating an isatin moiety have been synthesized and tested against A549 lung cancer and K562 chronic myeloid leukemia cell lines. nih.gov Compounds 3a, 3c, and 3d showed IC₅₀ values of 7.2, 6.4, and 7.3 μM, respectively, against A549 cells, proving to be more potent than imatinib itself in this cell line. nih.gov

Compound/DerivativeTarget KinaseCancer Cell LineIC50 Value (µM)Reference
Compound 5 (Isatin hybrid)HER2-0.081 ± 0.002 nih.gov
Compound 5 (Isatin hybrid)-HeLa1.98 ± 0.1 nih.gov
Compound 5 (Isatin hybrid)-MDA-MB-2312.48 ± 0.1 nih.gov
Imatinib derivative 3a-A5497.2 nih.gov
Imatinib derivative 3c-A5496.4 nih.gov
Imatinib derivative 3d-A5497.3 nih.gov

Tubulin is a critical protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The inhibition of tubulin polymerization is a well-established strategy in cancer chemotherapy. Indoline derivatives have been identified as a novel class of tubulin inhibitors. nih.gov One particular compound, 9d, was found to be a potent inhibitor of tubulin polymerization with an IC₅₀ value of 3.4 µM, targeting the colchicine (B1669291) binding site. nih.gov This compound also demonstrated strong anti-proliferative activity against several cancer cell lines. nih.gov Further research on indole-based tubulin inhibitors has identified compounds with even greater potency. For example, compound 5m was found to effectively inhibit tubulin polymerization with an IC₅₀ of 0.37 ± 0.07 μM. nih.gov Another study identified compound 10k as a novel tubulin polymerization inhibitor with an IC₅₀ of 2.68 ± 0.15 μM. nih.gov

Compound/DerivativeTubulin Polymerization IC50 (µM)Reference
Indoline derivative 9d3.4 nih.gov
Indole (B1671886) derivative 5m0.37 ± 0.07 nih.gov
Indole derivative 10k2.68 ± 0.15 nih.gov
Phosphoinositide-3 Kinase (PI3K) Inhibition

The phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a critical signaling cascade that is frequently dysregulated in various solid tumors, promoting cell growth, proliferation, and survival. nih.gov Consequently, inhibitors targeting the major nodes of this pathway, including PI3K, are of significant therapeutic interest. nih.gov

Research into isatin-based compounds has explored their potential as anticancer agents through the inhibition of this pathway. For instance, a series of isatin-based imidazole (B134444) hybrids were developed and found to be capable of inhibiting PI3K in vitro. aalto.fi This suggests that the isatin scaffold could serve as a foundation for developing novel PI3K inhibitors. aalto.fi

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme responsible for inflammation and pain, and its overexpression is implicated in the progression of some cancers. mdpi.comnih.gov Isatin and its derivatives have been identified as potential inhibitors of COX-2, which may contribute to their anti-inflammatory and antitumoral properties. nih.gov Studies have shown that isatin derivatives can inhibit the expression of the COX-2 protein, leading to reduced production of prostaglandin (B15479496) E2 (PGE2). nih.gov

Various synthesized isatin derivatives have demonstrated significant COX-2 inhibitory activity, with some showing selectivity over the COX-1 isoform, which is associated with a reduced risk of gastrointestinal side effects. mdpi.commdpi.com For example, a series of 2-hydroxy-N′-(2-oxoindolin-3-ylidene) benzohydrazide (B10538) derivatives were synthesized and showed promising results in molecular docking studies against the COX-2 active site. mdpi.com The search for new COX-2 inhibitors with improved safety profiles remains an active area of research. mdpi.com

In Vitro COX-2 Inhibitory Activity of Selected Isatin Derivatives
Compound TypeSpecific Derivative ExampleIC₅₀ (µM)Selectivity Index (SI) vs COX-1Reference
Quinoline-based derivativeDerivative 610.13Not Reported mdpi.com
Quinoline-based derivativeDerivative 620.14Not Reported mdpi.com
Chalcone-based derivativeDerivative 271.0980.03 mdpi.com
1,5-Diarylpyrazole hybridPYZ160.5210.73 aalto.fiacs.org
Pyrazolylbenzyltriazole hybridPYZ195.01Not Reported acs.org
Insulin-Regulated Aminopeptidase (IRAP) Inhibition

Based on the conducted search, no information is currently available regarding the in vitro inhibition of Insulin-Regulated Aminopeptidase (IRAP) by 5-Amino-1-methylindoline-2,3-dione or its related isatin derivatives.

Induction of Apoptosis in Cancer Cells

A key strategy in cancer therapy is the induction of apoptosis, or programmed cell death, in malignant cells. Isatin and its derivatives have been widely reported to possess antineoplastic properties, often by triggering apoptosis. nih.gov For example, one study synthesized forty-three di- and tri-substituted isatin analogs and found that the most potent compound inhibited the proliferation of Jurkat T-lymphocyte cells by inducing apoptosis through the mitochondrial pathway. nih.gov

The mechanism often involves targeting specific cellular pathways. A 5-amino-substituted imidazole carboxamide derivative, for instance, was shown to be effective against several cancer cell lines by decreasing cell growth and inducing apoptosis. researchgate.net Furthermore, metal complexes of isatin derivatives have been shown to act as pro-apoptotic agents. aalto.fi Bis-isatin derivatives have also been developed and demonstrated the ability to significantly enhance apoptosis in human cancer cell lines. frontiersin.org These findings underscore the potential of the isatin scaffold in developing compounds that can selectively eliminate cancer cells by activating their intrinsic death programs.

Structure-Activity Relationship (SAR) Studies for Anti-Cancer Effects

The anticancer activity of isatin derivatives is highly dependent on their chemical structure, and numerous structure-activity relationship (SAR) studies have been conducted to optimize their efficacy. nih.gov The isatin core is a versatile scaffold that allows for substitutions at multiple positions, primarily N-1, C-3, and C-5, which significantly influences biological activity. nih.gov

SAR analyses have revealed several key trends. Substitution at the N-1 position with a benzyl (B1604629) group has been shown to be favorable for antiproliferative activity. nih.gov At the C-5 position, the introduction of halogen atoms can improve anticancer potency. aalto.fi Modifications at the C-3 position, often involving the carbonyl group, have led to the creation of numerous active compounds, including imines, hydrazones, and thiosemicarbazones, which exhibit significant antiproliferative effects against various cancer cell lines. aalto.fi Bis-isatin hybrids, where two isatin units are linked, have also shown potential by inhibiting tubulin polymerization. nih.gov These SAR studies are crucial for the rational design of new, more potent, and selective isatin-based anticancer agents.

In Vitro Anti-Microbial Activity

The isatin scaffold is not only explored for anticancer effects but also for its potential against microbial pathogens. nih.gov Derivatives of isatin have been reported to possess a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties. nih.gov

Antibacterial Activity (e.g., against Gram-positive and Gram-negative Bacteria, MRSA)

Isatin derivatives have demonstrated notable in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Studies have shown that the potency of these compounds can be greater against Gram-positive strains like Staphylococcus aureus compared to Gram-negative ones such as Escherichia coli. nih.gov

Of particular importance is the activity against drug-resistant strains. Methicillin-resistant Staphylococcus aureus (MRSA) represents a significant global health threat, creating an urgent need for new classes of antibiotics. wisdomlib.org Isatin derivatives have emerged as a promising area of investigation. For instance, certain isatin β-thiosemicarbazone derivatives have shown potent activity against MRSA, with Minimum Inhibitory Concentration (MIC) values as low as 0.78 mg/L. Hybrid molecules incorporating the isatin structure with other pharmacophores, such as thiazoles or 1,2,3-triazoles, have also been synthesized and tested, showing broad-spectrum activity. wisdomlib.org The mechanism of action for some isatin derivatives is believed to involve the inhibition of bacterial cell wall synthesis and cell fusion. nih.gov

In Vitro Antibacterial Activity (MIC) of Selected Isatin Derivatives
Compound TypeBacterial StrainMICReference
IsatinCampylobacter jejuni&lt;1.0 - 16.0 µg/mL mdpi.com
IsatinCampylobacter coli&lt;1.0 - 16.0 µg/mL mdpi.com
Isatin β-thiosemicarbazone derivativeMRSA0.78 mg/L
Isatin β-thiosemicarbazone derivativeS. aureus1.56 mg/L
Isatin β-thiosemicarbazone derivativeB. subtilis0.78 mg/L
Isatin Schiff base derivative (Compound 3c)S. aureus&gt;16 µg/mL nih.gov
Isatin Schiff base derivative (Compound 3c)E. coli1 µg/mL nih.gov

Antifungal Activity

Isatin derivatives have demonstrated notable potential as antifungal agents against a variety of pathogenic fungi. Various synthesized derivatives have been evaluated for their ability to inhibit the growth of fungal strains such as Aspergillus niger, Fusarium oxysporum, Saccharomyces cerevisiae, and others. nih.gov

In one study, isatin derivatives were synthesized and tested against rice fungi, including Helminthosporium oryzae, Rhizoctonia solani, and Fusarium moniliforme, using the poison food technique. bohrium.com The results indicated that certain derivatives, such as 3-(2-Oxo-2-phenylethylidene) indolin-2-one, showed significant inhibition of mycelial growth against all tested fungi. bohrium.com Another investigation focused on isatin N-(2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl)thiosemicarbazones, which displayed inhibitory activity against Aspergillus niger, Fusarium oxysporum, and Saccharomyces cerevisiae, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μM. nih.gov

Further studies on isatin-decorated thiazole (B1198619) derivatives showed that compounds 7h and 11f possessed antifungal activity against Candida albicans comparable to the standard drug Nystatin. nih.gov The design of novel isatin derivatives continues to be a promising avenue for the development of new antifungal therapeutic agents. bookpi.orgresearchgate.net

Compound TypeFungal StrainsKey FindingsReference
Isatin ThiosemicarbazonesAspergillus niger, Fusarium oxysporum, Saccharomyces cerevisiaeShowed activity with MIC values ranging from 3.12-12.5 μM. nih.gov
3-(2-Oxo-2-phenylethylidene) indolin-2-oneHelminthosporium oryzae, Rhizoctonia solani, Fusarium moniliformeDemonstrated significant mycelium inhibition. bohrium.com
Isatin-decorated Thiazole Derivatives (7h, 11f)Candida albicansExhibited antifungal activity equivalent to the reference drug Nystatin. nih.gov

Structure-Activity Relationship (SAR) Studies for Anti-Microbial Effects

The antimicrobial potency of isatin derivatives is significantly influenced by the nature and position of substituents on the isatin ring. Structure-activity relationship (SAR) studies have been crucial in guiding the rational design of more effective antimicrobial agents. nih.govnih.gov

For antibacterial activity, SAR studies have revealed that substitutions at the C5, C6, and C7 positions can greatly enhance potency. nih.gov For instance, di- and tri-halogenated isatins have shown IC50 values below 10 μM against certain cell lines. nih.gov The introduction of a thiazole ring and specific substitutions on associated phenyl rings can lead to compounds with potent activity against both Gram-negative (E. coli) and Gram-positive (MRSA) bacteria. nih.gov Compound 7f from this series, for example, was eight-fold more potent than chloramphenicol (B1208) against MRSA. nih.gov The linkage between the isatin core and other pharmacophores, such as amide or carbonyl linkers, also plays a critical role in modulating antibacterial activity. researchgate.net

In terms of antifungal activity, the presence of electronegative groups on heterocyclic rings hybridized with isatin has been shown to improve efficacy. researchgate.net For isatin-based thiazole derivatives, specific substitutions led to compounds (7h , 11f ) with significant activity against C. albicans. nih.gov SAR studies on isatin isomers as monoamine oxidase inhibitors have also provided insights, showing that halogen substitutions at the C5 position of isatin can increase affinity for the target enzyme, a principle that can be explored in antimicrobial design. acs.org These studies underscore that strategic modifications of the isatin scaffold are key to developing derivatives with enhanced and broad-spectrum antimicrobial properties. nih.gov

Other In Vitro Biological Activities

A key strategy in managing type 2 diabetes is the inhibition of carbohydrate-digesting enzymes like α-amylase and α-glucosidase to control postprandial hyperglycemia. nih.govnih.gov Isatin derivatives have emerged as a promising class of inhibitors for these enzymes.

Several studies have synthesized and evaluated isatin-based compounds for their anti-diabetic potential. researchgate.net For example, a series of isatin-hydrazide conjugates were found to be highly potent inhibitors of both α-amylase and α-glucosidase. nih.gov Specifically, conjugates 1a , 1f , and 1h showed significantly better α-amylase inhibition (IC50 values of 19.6, 18.3, and 12.1 µg/ml, respectively) than the standard drug acarbose (B1664774) (IC50 = 36.2 µg/ml). nih.gov The same study found that conjugates 1a , 1b , 1d , 1f , and 1i were potent α-glucosidase inhibitors, with some demonstrating nearly two-fold better activity than acarbose. nih.gov

Another study on 3,3-di(indolyl)indolin-2-ones reported excellent inhibition of α-glucosidase and desirable lower inhibition of α-amylase compared to acarbose, suggesting a potential for reduced gastrointestinal side effects. nih.gov Furthermore, novel indoline-2,3-dione-based benzene sulfonamide derivatives have been synthesized, with several compounds showing superior inhibitory potential against both enzymes compared to acarbose. nih.gov Compound 11 from this series was particularly potent, with IC50 values of 0.90 µM for α-glucosidase and 1.10 µM for α-amylase. nih.gov

Compound SeriesEnzymeMost Active CompoundsIC50 ValueReference
Isatin-Hydrazide Conjugatesα-Amylase1h12.1 µg/ml nih.gov
α-Glucosidase1d13.2 µg/ml
Indoline-2,3-dione-based Benzene Sulfonamidesα-Glucosidase110.90 µM nih.gov
α-Amylase111.10 µM

Isatin and its derivatives have been investigated for their anti-inflammatory properties through various in vitro and in vivo models. chula.ac.thchula.ac.th These compounds can modulate the production of key inflammatory mediators.

A study on a series of N-substituted aminoacetylenic isoindoline-1,3-dione derivatives (structurally related to isatin) demonstrated significant, dose-related inhibition of carrageenan-induced edema in rats. arabjchem.org These compounds also inhibited cyclooxygenase enzymes (COX-1 and COX-2), which are central to the inflammatory cascade. arabjchem.org Another study synthesized novel indoline derivatives and evaluated their anti-inflammatory activity using an anti-denaturation assay. core.ac.uk Compounds 4a (IC50 = 62.2 µg/ml) and 4b (IC50 = 60.7 µg/ml) showed potent inhibition of protein denaturation, comparable to the standard drug diclofenac (B195802) sodium. core.ac.uk

Research on halogenated isatin derivatives revealed that substitutions at the C5 and C7 positions with halo groups (Cl, Br) led to compounds with substantial edema reduction (60-65%) in carrageenan-induced paw edema tests. nih.gov Furthermore, a study of isatin derivatives in activated microglia cells, a model for neuroinflammation, found that N1-alkylated and chlorinated compounds could effectively reduce the release of nitric oxide and pro-inflammatory cytokines like IL-6 and TNF-α. mdpi.com These findings highlight that the anti-inflammatory potential of isatin derivatives can be significantly modulated by substitutions at the N1 and C5 positions of the isatin core. chula.ac.thchula.ac.th

Compound SeriesAssayKey FindingsReference
Indoline Derivatives (4a, 4b)Protein Anti-denaturationPotent inhibition with IC50 values of 62.2 and 60.7 µg/ml. core.ac.uk
5- and 7-Halogenated IsatinsCarrageenan-induced Paw Edema60-65% reduction in edema. nih.gov
N1-alkylated and Chlorinated IsatinsActivated MicrogliaReduced release of NO, IL-6, and TNF-α. mdpi.com
Aminoacetylenic Isoindoline-1,3-dionesCOX-1/COX-2 InhibitionShowed significant inhibition of both enzymes. arabjchem.org

The isatin scaffold is recognized as a versatile core for the development of broad-spectrum antiviral agents. nih.gov Derivatives have shown activity against various viruses, including Human Immunodeficiency Virus (HIV), influenza virus (H1N1), and herpes simplex virus 1 (HSV-1). nih.govresearchgate.net

Several isatin derivatives have been synthesized and evaluated specifically for their anti-HIV activity. researchgate.netnih.gov Isatin β-thiosemicarbazone derivatives, for instance, have shown significant anti-HIV activity in CEM cell lines. Compound 6 from this series was identified as the most active, with an EC50 value of 2.62 µM and a selectivity index of 17.41. researchgate.net In another study, Schiff and Mannich bases of isatin derivatives were tested against HIV-1, with some compounds showing protective effects. nih.gov

The mechanism of action for some of these derivatives has been linked to the inhibition of HIV reverse transcriptase (RT), a critical enzyme for viral replication. ingentaconnect.com For example, two isatinimino derivatives were found to inhibit HIV-1 RT with IC50 values of 18.4 and 20.2 µM. ingentaconnect.com More recent research on 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives identified compounds with potent activity against H1N1, HSV-1, and coxsackievirus B3, with IC50 values in the low micromolar and even nanomolar range. nih.govresearchgate.net These structure-activity relationship studies continue to guide the development of new isatin-based antiviral therapeutics. researchgate.net

Compound SeriesVirus TargetMost Active CompoundActivity (EC50/IC50)Reference
Isatin β-thiosemicarbazonesHIV-1 (CEM cells)Compound 6EC50 = 2.62 µM researchgate.net
Isatinimino DerivativesHIV-1 (MT-4 cells)Compound 9EC50 = 12.1 µg/ml ingentaconnect.com
Isatinimino DerivativesHIV-1 Reverse TranscriptaseCompound 9IC50 = 18.4 µM ingentaconnect.com
5-(sulfonyl)indoline-2,3-dionesHSV-1Compound 5IC50 = 0.0022 µM nih.govresearchgate.net

Oxidative stress is implicated in numerous diseases, and compounds with antioxidant properties are of significant therapeutic interest. Isatin derivatives have been evaluated for their ability to scavenge free radicals and act as antioxidants. pensoft.net

A study of novel N-substituted amino acid hydrazone-isatin derivatives identified several compounds with high antioxidant activity in the ferric reducing antioxidant power (FRAP) assay, with some showing activity comparable to the well-known antioxidant ascorbic acid. mdpi.com Another study synthesized new isatin-gallate hybrids and found that they exhibited moderate to good antioxidant activity, as measured by their reducing power and free radical scavenging ability towards DPPH. pensoft.net The hybrid compound 3b , which contains a methoxy (B1213986) group, was the most potent in this series. pensoft.net

Research on isatin N-glucopyranosyl)thiosemicarbazones also demonstrated significant in vivo antioxidant activity, as measured by their effects on enzymes like superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GHS-Px), and catalase. nih.gov Additionally, the reaction product of isatin with 2,5-dimethoxyaniline, identified as 3,3-bis(4-amino-2,5-dimethoxyphenyl)-1,3-dihydroindol-2-one , showed good chemical antioxidant activity. researchgate.net These studies indicate that the isatin scaffold can be effectively modified to produce compounds with significant antioxidant potential.

Compound SeriesAssayKey FindingsReference
N-Substituted Amino Acid Hydrazone-IsatinsFRAPActivity comparable to ascorbic acid. mdpi.com
Isatin-Gallate Hybrids (e.g., 3b)DPPH, Reducing PowerCompound 3b with -OCH3 group was most potent. pensoft.net
Isatin N-Glucopyranosyl)thiosemicarbazonesSOD, GHS-Px, CatalaseShowed significant in vivo antioxidant enzyme activity. nih.gov
3,3-bis(4-amino-2,5-dimethoxyphenyl)-1,3-dihydroindol-2-oneChemical Antioxidant TestsDemonstrated good antioxidant activity. researchgate.net

Anticonvulsant Activity

Isatin and its derivatives have been a subject of interest in the development of novel anticonvulsant agents due to their potential to modulate the central nervous system. researchgate.netbrieflands.com Studies have shown that the isatin nucleus is a valuable pharmacophore for designing compounds with antiepileptic potential. mdpi.comsciepub.com The anticonvulsant efficacy of these compounds is often evaluated using standard preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. brieflands.comsciepub.com

Research into the structure-activity relationship (SAR) of isatin derivatives has revealed key features for anticonvulsant activity. For instance, the synthesis of Schiff bases of N-methyl and N-acetyl isatin derivatives has produced compounds with significant anticonvulsant properties. researchgate.net One derivative, N-methyl-5-bromo-3-(p-chlorophenylimino) isatin, demonstrated notable activity in both MES and scPTZ screens. researchgate.net Further studies on 1-(amino-N-arylmethanethio)-3-(1-substituted benzyl-2,3-dioxoindolin-5-yl) urea (B33335) derivatives also identified several compounds with significant anticonvulsant effects in both screening models. nih.gov Specifically, compounds where the benzyl group was substituted showed marked protection. nih.gov The presence of an aromatic ring, an electron donor group, and a hydrogen bond acceptor/donor group are considered important pharmacophoric elements for the anticonvulsant activity of these isatin-based structures. brieflands.com

Compound Derivative TypeTest ModelObserved ActivityReference
Isatin-based Schiff's bases (general)MES & scPTZSome derivatives showed significant anticonvulsant activity. researchgate.net
N-methyl-5-bromo-3-(p-chlorophenylimino) isatinMES & scPTZExhibited significant anticonvulsant activity. researchgate.net
1-(amino-N-arylmethanethio)-3-(1-substituted benzyl-2,3-dioxoindolin-5-yl) ureasMES & scPTZSeveral derivatives showed significant protection against seizures. nih.gov
5-acetyl-3-((4-substitutedphenyl)imino)indolin-2-one analoguesMES & scPTZCompound 3d (specific substitution not detailed) exhibited good anticonvulsant activity. benthamdirect.com

Anti-Tubercular Activity

Tuberculosis (TB) remains a major global health issue, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb). nih.govresearchgate.net This has spurred research into new anti-tubercular agents, with isatin derivatives emerging as a promising class of compounds. mdpi.comresearchgate.net The isatin scaffold is considered a versatile lead structure for designing potent anti-mycobacterial agents. researchgate.netglobalresearchonline.net

Several studies have demonstrated the in vitro efficacy of isatin derivatives against M. tuberculosis. The synthesis of isatin-tethered quinolines has yielded compounds with potent activity. nih.gov In one study, N-substitution of the isatin motif with a methyl or benzyl group was explored. A N-benzyl-bearing derivative, Q8b, displayed superior activity against drug-susceptible, MDR, and XDR strains of Mtb, with a minimum inhibitory concentration (MIC) of 0.06 µg/mL against the standard H37Rv strain. nih.gov This represented a significant increase in potency compared to the lead compound. nih.gov Schiff bases derived from isatin and nalidixic acid carbohydrazide (B1668358) have also been synthesized and tested, with one compound showing potent activity against Mycobacterium smegmatis with an MIC of 0.625 µg/mL. nih.gov

Compound Derivative TypeM. tuberculosis StrainActivity (MIC in µg/mL)Reference
Isatin-tethered quinoline (B57606) (Q8b, N-benzyl substituted)Drug-susceptible (H37Rv)0.06 nih.gov
Isatin-tethered quinoline (Q8b, N-benzyl substituted)MDR0.24 nih.gov
Isatin-tethered quinoline (Q8b, N-benzyl substituted)XDR1.95 nih.gov
Isatin-tethered quinoline (Lead compound IV)Drug-susceptible (H37Rv)6.24 nih.gov
Schiff base of nalidixic acid carbohydrazide and isatin derivative (5f)M. smegmatis0.625 nih.gov
Isoniazid (Reference Drug)M. smegmatis12.5 nih.gov

Anti-Malarial Activity

The rise of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most lethal form of malaria, necessitates the development of new anti-malarial drugs. nih.govresearchgate.net Isatin-based compounds have been investigated for their potential as anti-malarial agents. tjpr.orgresearchgate.netconsensus.app The isatin-quinoline hybrid structure, in particular, has been shown to possess significant anti-plasmodial profiles. nih.gov

Structure-activity relationship studies have highlighted the importance of substitutions on the isatin ring for anti-malarial efficacy. Research on β-amino alcohol tethered 4-aminoquinoline-isatin conjugates revealed that the nature of the substituent at the C-5 position of the isatin ring plays a crucial role in influencing activity. nih.gov The presence of an electron-withdrawing chloro-substituent at the C-5 position was found to improve activity against the chloroquine-resistant W2 strain of P. falciparum. nih.gov Conversely, replacing the chloro group with hydrogen, methyl, or fluoro groups generally led to a decrease in activity. nih.gov Despite this, some of these hybrids still showed activity comparable to or better than chloroquine. nih.gov For example, isatin-4-aminoquinolines tethered via an ethyl linker exhibited IC₅₀ values in the nanomolar range (51–54 nM). nih.gov

Compound Derivative TypeP. falciparum StrainActivity (IC₅₀)Reference
β-amino alcohol tethered 4-aminoquinoline-isatin conjugate (11b)W2 (chloroquine-resistant)11.8 nM nih.gov
β-amino alcohol tethered 4-aminoquinoline-isatin conjugate (11f)W2 (chloroquine-resistant)13.5 nM nih.gov
Isatin-4-aminoquinolines with ethyl linkerNot specified51-54 nM nih.gov
Isatin-thiolactone conjugateW2 (chloroquine-resistant)6.92 µM nih.gov
1,3,5-tris[(4-(pyridin-3-ylmethylaminomethyl)phenoxyl)methyl]benzene (1m)W2 (chloroquine-resistant)0.07 µM mdpi.com
1,3,5-tris[(4-(pyridin-3-ylmethylaminomethyl)phenoxyl)methyl]benzene (1m)3D7 (chloroquine-sensitive)0.06 µM mdpi.com

Research Applications and Potential of 5 Amino 1 Methylindoline 2,3 Dione As a Building Block

Precursor for Advanced Organic Synthesis

The isatin (B1672199) skeleton is a highly versatile precursor for the synthesis of a multitude of complex heterocyclic compounds and spirocyclic systems. nih.govbiomedres.us The reactivity is largely centered around the C3-ketone, which readily participates in condensation reactions, cycloadditions, and rearrangements.

5-Amino-1-methylindoline-2,3-dione retains this key reactivity. The N-methyl group enhances its solubility in organic solvents and prevents N-H-related side reactions, simplifying its use in many synthetic protocols. chemicalbook.com For instance, N-methylisatin is a known reactant for the stereoselective preparation of spiro-oxindoles, pyrazolidinones, and various other heterocyclic structures. chemicalbook.com

Furthermore, the presence of the 5-amino group provides an additional reactive handle for synthetic transformations. This primary amine can be readily diazotized, acylated, or alkylated, allowing for the introduction of diverse functional groups or the extension of the molecular framework. This dual reactivity—at the C3-position and the 5-amino group—makes this compound a particularly valuable building block for creating libraries of complex molecules for screening purposes. For example, the synthesis of Schiff bases through the reaction of the 5-amino group is a common strategy to build larger, conjugated systems. ekb.eg

Scaffold for Medicinal Chemistry Research and Drug Design

Isatin and its derivatives are renowned for their wide range of pharmacological properties, including anticancer, antiviral, and antimicrobial activities. chemicalbook.comacs.org The this compound scaffold combines features known to be beneficial for biological activity, making it a highly promising starting point for drug discovery programs. The N-methylation can improve pharmacokinetic properties like membrane permeability and metabolic stability, while substitutions at the C5-position are known to modulate potency and selectivity. nih.govnih.gov

Antiviral Activity: The isatin core is a "privileged scaffold" in antiviral research. Methisazone, an N-methylisatin derivative, was one of the first synthetic antiviral drugs. nih.gov Modern research has shown that derivatives with substitutions at the C5-position exhibit significant activity. For instance, 5-fluoro and 5-chloro isatin derivatives have been evaluated against Hepatitis C Virus (HCV) and SARS-CoV. nih.gov Hybrids of isatin have demonstrated potent inhibition of HIV replication, with structure-activity relationship (SAR) studies indicating that an electron-withdrawing group at the C5-position is favorable. nih.gov Given these precedents, this compound is a logical candidate for derivatization to create novel antiviral agents, where the amino group could be modified to optimize binding to viral targets. nih.govnih.govrsc.org

Antimicrobial Activity: Isatin-based Schiff bases are widely explored for their antibacterial and antifungal properties. chemicalbook.com Studies on various isatin derivatives have shown that substitutions on the aromatic ring are crucial for activity. For example, a study on imino isatin derivatives revealed that a 5-bromo substituent resulted in promising activity against several Gram-positive bacteria and fungal pathogens. mdpi.com The amino group on the this compound scaffold could be used to attach other bioactive moieties, potentially leading to hybrid molecules with enhanced antimicrobial efficacy. researchgate.netresearchgate.net

Table 1: Antimicrobial Activity of Selected Isatin Analogues
Compound/DerivativeTarget OrganismReported ActivityReference
Isatin Schiff base derivativesStaphylococcus aureus, Escherichia coliCompound 3c showed higher activity than amoxicillin (B794) against S. aureus and E. coli at specific concentrations. chemicalbook.com
2-[4-(1-benzyl-5-bromo-2-oxoindolin-3-ylideneamino) phenyl]acetic acidGram-positive bacteria, FungiShowed promising activity against all tested Gram-positive bacteria and fungal pathogens. mdpi.com
5-Acetamidoaurones (related flavonoid scaffold)Broad spectrum including BSL3 strainsDemonstrated broad-spectrum antimicrobial activity with MIC values as low as 0.78 µM. researchgate.net

Anticancer Activity: Many isatin derivatives have been developed as anticancer agents, often functioning as inhibitors of protein kinases. bohrium.com The substitution pattern on the isatin ring is critical for selectivity and potency. A recent study developed novel isatin derivatives that function as inhibitors of SHP1, a protein tyrosine phosphatase implicated in cancer, and also possess fluorescent properties for cell imaging. acs.orgnih.gov This dual-functionality highlights the advanced applications of isatin scaffolds. The this compound structure is an ideal starting point for developing similar targeted agents, where the amino group can be functionalized to enhance binding to specific enzyme active sites. acs.orgnih.gov

Exploration in Materials Science

The unique electronic and structural properties of the isatin core also make its derivatives attractive for applications in materials science, particularly as corrosion inhibitors and functional dyes.

Corrosion Inhibitors: Organic compounds containing heteroatoms like nitrogen and oxygen, along with aromatic rings, are effective corrosion inhibitors for metals in acidic media. acs.org Isatin derivatives fit this profile perfectly and have been extensively reviewed as a new and efficient class of green corrosion inhibitors. nih.gov The inhibition mechanism involves the adsorption of the molecule onto the metal surface, forming a protective barrier. biomedres.us The nitrogen and oxygen atoms, as well as the π-electrons of the benzene (B151609) ring, act as adsorption centers.

The amino group is particularly effective at blocking both anodic and cathodic corrosion reactions. nih.gov Therefore, This compound is an exceptionally strong candidate for a corrosion inhibitor. Its multiple heteroatoms and aromatic system would facilitate strong adsorption onto a metal surface like mild steel. Studies on related isatin Schiff bases have reported high inhibition efficiencies.

Table 2: Corrosion Inhibition Efficiency of Selected Isatin Derivatives on Steel in HCl
InhibitorConcentrationInhibition Efficiency (%)Reference
1-morpholinomethyl-3(1-N-dithiooxamide)iminoisatin [MMTOI]200 ppm84.3% acs.org
1-diphenylaminomethyl-3(1-N-dithiooxamide)iminoisatin [PAMTOI]200 ppm91.2% acs.org
2-(2-oxoindolin-3-ylidene) hydrazinecarbothioamide (OHB)0.5 mM96.7% biomedres.us
Isatin derivative (compound 6) with additives100 mg/L95.5%

Fluorescent Sensors and Dyes: The development of small molecules with fluorescent properties is critical for bio-imaging and sensor technology. acs.orgmdpi.com The isatin scaffold has been successfully incorporated into fluorescent probes. For instance, an isatin-rhodamine hybrid was designed for the specific detection of mercury ions. nih.gov

More directly relevant is the recent synthesis of isatin derivatives designed to have both bioactivity and inherent fluorescence. acs.orgnih.gov A study demonstrated that by modifying the isatin core, they could produce compounds that exhibited blue fluorescent imaging in HeLa cells with low cytotoxicity. acs.orgnih.gov The fluorescence in such heterocyclic systems is often linked to intramolecular charge transfer (ICT) characteristics, which can be tuned by electron-donating groups like an amino group. The 5-amino substituent on This compound is a strong electron-donating group, making it highly likely that its derivatives could be engineered to be fluorescent, serving as potential biological probes or functional dyes.

Q & A

Q. What are the established synthetic routes for 5-Amino-1-methylindoline-2,3-dione, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves functionalizing indoline-2,3-dione scaffolds. Key approaches include:

  • N-Alkylation : Reacting 5-aminoindoline-2,3-dione with methylating agents (e.g., methyl iodide) under basic conditions (K₂CO₃/DMF) to introduce the methyl group at the N1 position .
  • Microwave-Assisted Synthesis : Using microwave irradiation in aqueous media to accelerate reactions and improve yields (e.g., 70–85% yields for analogous indole-2,3-dione derivatives) .
  • Phase-Transfer Catalysis : Employing tetrabutylammonium bromide (TBAB) to enhance reactivity in biphasic systems, particularly for propargylation or arylation steps .

Q. Table 1: Comparison of Synthetic Methods

MethodSolventCatalyst/BaseYield (%)Reference
N-AlkylationDMFK₂CO₃60–75
Microwave-AssistedWaterNone70–85
Phase-TransferDMF/WaterTBAB65–80

Q. How can researchers confirm the purity and structural integrity of synthesized this compound?

Methodological Answer:

  • Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>98% by area normalization) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., methyl group at N1: δ ~3.2 ppm in ¹H NMR; carbonyl signals at ~170–180 ppm in ¹³C NMR) .
    • FT-IR : Identify characteristic peaks (e.g., NH₂ stretch at ~3400 cm⁻¹, C=O at ~1750 cm⁻¹) .
  • Elemental Analysis : Match experimental C/H/N/O percentages with theoretical values (deviation <0.3%) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound derivatives?

Methodological Answer:

  • Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 296 K to obtain high-resolution data (R-factor <0.05) .
  • Refinement with SHELXL : Apply anisotropic displacement parameters for non-H atoms and constrain H-atom positions geometrically. Key metrics:
    • R1/wR2 : Aim for <0.05 and <0.10, respectively .
    • Data-to-Parameter Ratio : Maintain >15:1 to avoid overfitting .
  • Validation : Check for voids (PLATON) and hydrogen-bonding networks to confirm packing stability .

Q. How should researchers address contradictions in reported biological activities of indoline-2,3-dione derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Analysis : Systematically compare substituent effects (e.g., electron-withdrawing groups at C5 enhance antibacterial activity, while bulky N-substituents reduce bioavailability) .
  • Experimental Replication : Standardize assays (e.g., MIC testing against S. aureus ATCC 25923) to control for variables like solvent (DMSO concentration ≤1%) .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to target enzymes (e.g., bacterial DNA gyrase) and reconcile divergent results .

Q. Table 2: Key SAR Trends for Antibacterial Activity

Substituent PositionFunctional GroupEffect on ActivityReference
C5-NH₂↑↑ Activity
N1-CH₃↓ Solubility
C3-Cl↑ Lipophilicity

Q. What green chemistry strategies improve the sustainability of this compound synthesis?

Methodological Answer:

  • Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) or ethanol to reduce toxicity .
  • Catalytic Efficiency : Optimize microwave irradiation (100–150 W, 10–15 min) to cut energy use by 40% .
  • Waste Mitigation : Employ column-free purification via recrystallization (ethanol/water) .

Q. How can researchers mitigate risks when handling this compound in the lab?

Methodological Answer:

  • Exposure Control : Use fume hoods for weighing and reactions (dust/vapor inhalation risk) .
  • First Aid Protocols :
    • Skin Contact : Wash with 10% acetic acid followed by soap/water .
    • Eye Exposure : Irrigate with 0.9% saline for 15+ minutes .
  • Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before aqueous disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.